molecular formula C12H10N2O B12855652 5-(4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile

5-(4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12855652
M. Wt: 198.22 g/mol
InChI Key: JNFBIQLNLGEUPP-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound characterized by a pyrrole ring substituted with a hydroxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 1-methylpyrrole.

    Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 1-methylpyrrole in the presence of a base, such as sodium hydroxide, to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization to form the pyrrole ring.

    Nitrile Introduction: Finally, the nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.

    Catalysts and Solvents: The use of catalysts and solvents can optimize the reaction conditions, improve yields, and reduce reaction times.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

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Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-1-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-14-10(8-13)4-7-12(14)9-2-5-11(15)6-3-9/h2-7,15H,1H3

InChI Key

JNFBIQLNLGEUPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C2=CC=C(C=C2)O)C#N

Origin of Product

United States

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